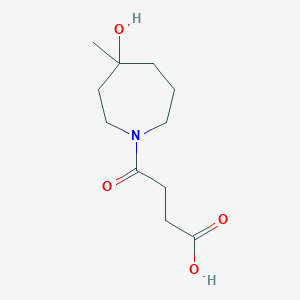![molecular formula C10H12ClN3O3 B6635028 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPME is a small molecule that belongs to the class of amino acids and has a molecular weight of 268.7 g/mol.
Mechanism of Action
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. The binding of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid to DPP-4 inhibits the degradation of incretin hormones, which leads to increased insulin secretion and improved glucose control. The binding of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid to GSK-3β inhibits its activity, which has been shown to promote neuronal survival and reduce inflammation in the brain.
Biochemical and Physiological Effects:
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been shown to have various biochemical and physiological effects, including improved glucose control, reduced inflammation, and enhanced neuronal survival. In animal studies, 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been shown to improve glucose tolerance and reduce blood glucose levels. It has also been shown to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid is its small molecular size, which makes it easy to synthesize and study. 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid also exhibits high selectivity and potency towards its target enzymes, which makes it a promising candidate for drug development. However, one of the limitations of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid. One potential avenue is the development of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid's effects on other enzymes and pathways, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to determine the safety and efficacy of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid in humans.
Synthesis Methods
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid can be synthesized using various methods, including the reaction between 2-amino-3-methylbutanoic acid and 5-chloropyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography techniques.
Scientific Research Applications
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes, including dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 beta (GSK-3β). DPP-4 inhibitors are widely used in the treatment of type 2 diabetes, while GSK-3β inhibitors have been investigated for their potential therapeutic effects in neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-[(5-chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-5(10(16)17)6(2)14-9(15)7-3-13-8(11)4-12-7/h3-6H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOMGZIOYMVGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CN=C(C=N1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid](/img/structure/B6634949.png)
![3-[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]piperidine-2,6-dione](/img/structure/B6634954.png)
![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)
![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)
![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)

![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)


